molecular formula C7H10O3 B14360868 Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol CAS No. 91982-31-9

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol

Katalognummer: B14360868
CAS-Nummer: 91982-31-9
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: MIMXIYXMEUDMAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by its fused bicyclic ring system, which includes two oxygen atoms. Its molecular formula is C11H12O5, and it has a molecular weight of 224.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves several synthetic routes. One notable method is the stereoselective synthesis, which ensures the production of diastereomerically pure compounds. This method involves the use of intermediates such as 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .

Industrial Production Methods: Industrial production of this compound can be scaled up using the stereoselective method mentioned above. The process involves crystallization and epimerization steps to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atoms in the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of oxygen atoms, which contribute to its diverse reactivity and applications.

Eigenschaften

CAS-Nummer

91982-31-9

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

4,8-dioxatricyclo[4.2.1.03,7]nonan-2-ol

InChI

InChI=1S/C7H10O3/c8-5-4-1-3-2-9-7(5)6(3)10-4/h3-8H,1-2H2

InChI-Schlüssel

MIMXIYXMEUDMAI-UHFFFAOYSA-N

Kanonische SMILES

C1C2COC3C2OC1C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.